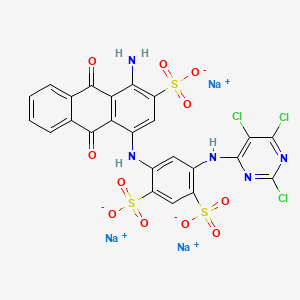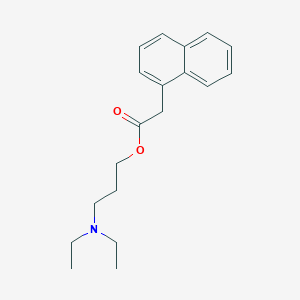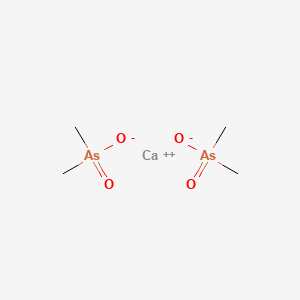
Calcium cacodylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium cacodylate: is an organoarsenic compound with the chemical formula Ca[(CH₃)₂AsO₂]₂ . It is a derivative of cacodylic acid and is used primarily as a buffering agent in biological and chemical research. The compound is known for its stability and effectiveness in maintaining pH levels in various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium cacodylate can be synthesized by neutralizing cacodylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cacodylic acid in water and then adding the calcium compound slowly while maintaining the pH at around 7. The mixture is then heated to ensure complete reaction and the resulting solution is filtered to remove any insoluble impurities.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cacodylic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium cacodylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form dimethylarsine.
Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Arsenic acid derivatives.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry: Calcium cacodylate is used as a buffering agent in various chemical reactions to maintain a stable pH. It is also used in the synthesis of other organoarsenic compounds.
Biology: In biological research, this compound is used as a buffer in electron microscopy and protein crystallography. It helps in preserving the structure of biological samples during preparation and imaging.
Medicine: While not commonly used directly in medicine, this compound’s derivatives have been studied for their potential therapeutic applications, including as anticancer agents.
Industry: In industrial applications, this compound is used in the production of herbicides and pesticides. It is also used in the manufacturing of certain types of glass and ceramics.
Wirkmechanismus
Calcium cacodylate exerts its effects primarily through its buffering capacity. It maintains a stable pH in various experimental conditions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to maintain the desired pH levels.
Vergleich Mit ähnlichen Verbindungen
Sodium cacodylate: Another buffering agent used in similar applications but with sodium as the cation.
Potassium cacodylate: Similar to sodium cacodylate but with potassium as the cation.
Cacodylic acid: The parent compound from which calcium cacodylate is derived.
Uniqueness: this compound is unique in its ability to provide a stable pH in a variety of experimental conditions, making it highly valuable in both chemical and biological research. Its stability and effectiveness as a buffer set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
5785-43-3 |
|---|---|
Molekularformel |
C4H12As2CaO4 |
Molekulargewicht |
314.06 g/mol |
IUPAC-Name |
calcium;dimethylarsinate |
InChI |
InChI=1S/2C2H7AsO2.Ca/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
PUHDXXBRQTYHRJ-UHFFFAOYSA-L |
Kanonische SMILES |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


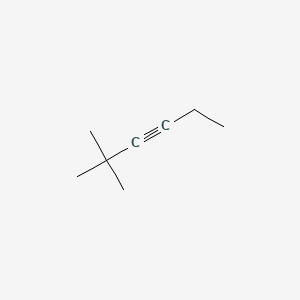
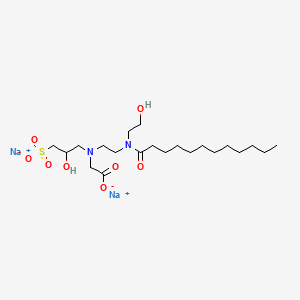
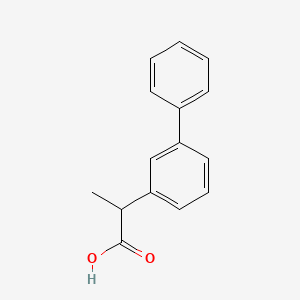
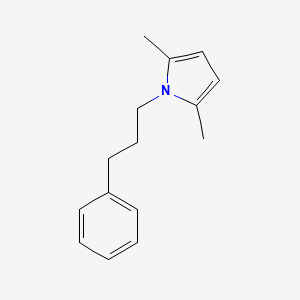
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

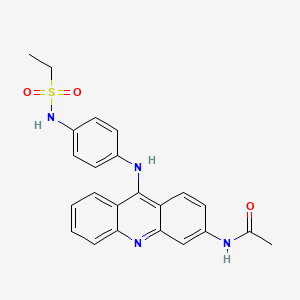
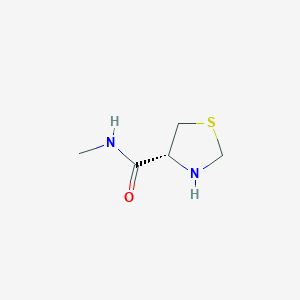
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
